Benzyl 2-amino-4-methylpentanoate hydrochloride is a compound that belongs to the class of amino acid derivatives. It is characterized by its structure, which includes an amino group and a benzyl ester. This compound is of interest in various scientific fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
Benzyl 2-amino-4-methylpentanoate hydrochloride is classified under several categories:
The synthesis of Benzyl 2-amino-4-methylpentanoate hydrochloride typically involves the esterification of 2-amino-4-methylpentanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The general steps in the synthesis are:
The reaction conditions, such as temperature and time, must be optimized to achieve high yields. Monitoring the reaction progress through techniques like thin-layer chromatography can ensure that the desired product is obtained.
The molecular structure of Benzyl 2-amino-4-methylpentanoate hydrochloride can be represented as follows:
Key structural data includes:
Benzyl 2-amino-4-methylpentanoate hydrochloride can participate in several chemical reactions due to its functional groups:
These reactions are essential for understanding the compound's reactivity and potential applications in organic synthesis.
The mechanism of action for Benzyl 2-amino-4-methylpentanoate hydrochloride primarily revolves around its interaction with biological systems:
Research into specific interactions with enzymes or receptors is essential for elucidating its biological effects.
Relevant data from chemical databases indicate these properties are crucial for handling and application purposes .
Benzyl 2-amino-4-methylpentanoate hydrochloride has several potential applications:
Benzyl 2-amino-4-methylpentanoate hydrochloride is a chiral molecule due to the asymmetric carbon at the C2 position of its 4-methylpentanoate backbone. This stereogenic center gives rise to two enantiomers: the (R)- and (S)-configurations, which exhibit distinct three-dimensional orientations of their functional groups. The (S)-enantiomer corresponds to the benzyl ester derivative of L-leucine, while the (R)-enantiomer derives from D-leucine. These enantiomers share identical molecular formulas (C₁₃H₂₀ClNO₂) and mass spectrometric properties (MW: 257.76 g/mol) but differ in their optical rotation and spatial arrangement [5] [9]. Such chirality profoundly influences their intermolecular interactions, particularly with asymmetric biological targets like enzymes and receptors.
The (S)- and (R)-enantiomers exhibit divergent behaviors in biological environments due to the stereoselectivity of biomolecular recognition. The (S)-isomer (CAS 2462-35-3) is metabolically processed through pathways specific to L-amino acid derivatives, including incorporation into peptide synthesis or transamination reactions. In contrast, the (R)-isomer (CAS 68838-94-8) is typically refractory to these pathways due to steric incompatibility with L-amino acid-processing enzymes [8] [10]. This stereodivergence is critically leveraged in drug design:
Table 1: Key Physicochemical and Biological Properties of Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS No. | 2462-35-3 [5] [9] | 68838-94-8 [2] [8] |
Optical Rotation | Dextrorotatory (predicted) | Levorotatory (predicted) |
BBB Permeability | High [10] | High [10] |
P-gp Substrate | Yes [10] | Yes [10] |
Aqueous Solubility | 0.12 mg/mL [10] | Similar to (S)-isomer |
The (R)-enantiomer disrupts protease recognition through steric hindrance and suboptimal hydrogen bonding. Crystallographic studies of related carbamate-based inhibitors in complex with glutamate carboxypeptidase II (GCPII) reveal that the (R)-configuration at the leucine-derived Cα atom prevents formation of a cohesive hydrogen-bonding network within the enzyme's S1 pocket. For example:
Pharmacodynamic disparities between the enantiomers stem from their differential binding energetics and solvation effects:
Inhibitory Potency: In GCPII inhibition studies, the (S,S)-configured inhibitor ZJ-43 (IC₅₀: 0.50 nM) outperforms its (R,S)-analog 4 (IC₅₀: 15.9 nM) by 32-fold. Replacing the C-terminal L-glutamate with D-glutamate (compound 10) further reduces potency (IC₅₀: 8530 nM), underscoring the multiplicative impact of stereocenters [1]. QM/MM calculations attribute this to desolvation penalties and ligand strain energy: The (S,S)-configuration adopts a low-energy conformation preorganized for GCPII binding, while the (R)-isomer requires energetically costly reorganization [1].
Computational Pharmacology: Hybrid QM/MM simulations reveal no significant differences in hydrogen-bonding strength between bound (S)- and (R)-isomers. Instead, free-energy perturbation calculations identify solvent entropy and van der Waals packing as key discriminators. The (S)-isomer's side chain optimally fills the hydrophobic S1' pocket of proteases (e.g., GCPII, thrombin), while the (R)-isomer induces suboptimal packing, reducing binding affinity by 2–3 kcal/mol [1] .
Table 2: Pharmacodynamic Comparison in Enzyme Inhibition
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
GCPII IC₅₀ (nM) | 0.50–0.65 [1] | 8.9–8530 [1] |
ΔG Binding (QM/MM) | –10.2 kcal/mol | –7.8 kcal/mol |
Ligand Strain | Minimal | High |
Protease Selectivity | Broad (GCPII, PSA, thrombin-like) | Narrow (limited targets) |
Table 3: Computed Physicochemical Properties
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
log Po/w (Consensus) | 2.16 [10] | 2.16 [10] |
TPSA (Ų) | 52.32 [10] | 52.32 [10] |
Water Solubility (mg/mL) | 0.12 [10] | 0.12 [10] |
H-bond Donors | 1 [10] | 1 [10] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1